molecular formula C36H58O6 B1202618 5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate

5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate

Cat. No. B1202618
M. Wt: 586.8 g/mol
InChI Key: DOSPRDHNGNPKKJ-OQJUGHSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid50966985 is a natural product found in Euphorbia lathyris with data available.

Scientific Research Applications

Synthesis and Structural Analysis

One area of research focuses on the synthesis and structural analysis of compounds related to the specified chemical. For example, studies have explored synthetic routes involving key steps like dichlorocarbene addition to dihydronaphthalene, leading to the generation of related cations where the positive charge is stabilized by adjacent benzo and cyclopropyl moieties (Kelly et al., 1991). Additionally, investigations into the π-conjugation of related annulenes have been conducted, revealing insights into the molecular interactions and structural properties (Zhang et al., 2008).

Chemical Reactions and Transformations

Research has also focused on the chemical reactions and transformations involving similar compounds. For instance, studies have detailed the synthesis of various acids, esters, alcohols, and ethers containing related rings derived from 6-methyl-5-hepten-2-one, showcasing the versatility and reactivity of these compounds (Hanzawa et al., 2012). Another study explored the double trap mechanism in the formation of unique pyran derivatives from similar cyclopropylidenes, demonstrating complex molecular interactions and pathways (Esquivel-Amores et al., 2018).

Molecular Conformation and Stability

The molecular conformation and stability of related compounds have also been a subject of study. Research into the cycloproparene series, for instance, has provided insights into the stability and reactivity of these molecules, contributing to the understanding of their potential applications (Halton & Russell, 1992). Similarly, investigations into tricyclic annulenes have shed light on the structural dynamics and reactivity patterns of these complex molecules (Gibbard et al., 1985).

properties

Product Name

5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate

Molecular Formula

C36H58O6

Molecular Weight

586.8 g/mol

IUPAC Name

[(4S,5S,6R,9R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28?,30?,31-,33+,35?,36+/m1/s1

InChI Key

DOSPRDHNGNPKKJ-OQJUGHSASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=CC23[C@@]1([C@@H](C(=C[C@@H](C2=O)C4C(C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

synonyms

Hexadecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
ingenol 3-hexadecanoate
ingenol 3-palmitate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Reactant of Route 2
Reactant of Route 2
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Reactant of Route 3
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Reactant of Route 4
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Reactant of Route 5
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Reactant of Route 6
5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate

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